2-ethyl-5-fluoro-1H-indole

Lipophilicity Drug-likeness Permeability

2-Ethyl-5-fluoro-1H-indole is a C2-ethyl, C5-fluoro disubstituted indole (MF: C₁₀H₁₀FN, MW: 163.19 g/mol) that combines an electron-donating alkyl group at the 2-position with an electron-withdrawing fluorine atom on the benzo ring. This substitution pattern creates a unique physicochemical profile—computed XLogP3 of 2.6, one rotatable bond, and a single hydrogen-bond acceptor—that distinguishes it from mono-substituted indole analogs commonly used as building blocks in drug discovery.

Molecular Formula C10H10FN
Molecular Weight 163.19 g/mol
CAS No. 163688-20-8
Cat. No. B070094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-5-fluoro-1H-indole
CAS163688-20-8
Molecular FormulaC10H10FN
Molecular Weight163.19 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(N1)C=CC(=C2)F
InChIInChI=1S/C10H10FN/c1-2-9-6-7-5-8(11)3-4-10(7)12-9/h3-6,12H,2H2,1H3
InChIKeyXJALAKQSCCJQSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-5-fluoro-1H-indole (CAS 163688-20-8): A Dual-Substituted Indole Scaffold for Medicinal Chemistry and Fragment-Based Library Synthesis


2-Ethyl-5-fluoro-1H-indole is a C2-ethyl, C5-fluoro disubstituted indole (MF: C₁₀H₁₀FN, MW: 163.19 g/mol) that combines an electron-donating alkyl group at the 2-position with an electron-withdrawing fluorine atom on the benzo ring [1]. This substitution pattern creates a unique physicochemical profile—computed XLogP3 of 2.6, one rotatable bond, and a single hydrogen-bond acceptor—that distinguishes it from mono-substituted indole analogs commonly used as building blocks in drug discovery . The compound is catalogued as a research intermediate (Building Blocks; Miscellaneous) and is available from multiple suppliers at purities ≥95–98%, making it accessible for fragment-based screening, lead optimization, and late-stage functionalization programs .

Why 2-Ethyl-5-fluoro-1H-indole Cannot Be Replaced by Common In-Class Indoles: Evidence from Comparative Physicochemical Profiling


Indole building blocks are often treated as interchangeable scaffolds; however, the interplay of the 2-ethyl and 5-fluoro substituents in 2-ethyl-5-fluoro-1H-indole produces a set of computed molecular properties that no single in-class analog replicates. Simply selecting 5-fluoroindole (XLogP3 2.4, no alkyl extension) loses the lipophilicity and steric contribution of the 2-ethyl group, while choosing 2-ethylindole (XLogP3 3.0, no fluorine) forfeits the electron-withdrawing, metabolic-stability, and hydrogen-bond-acceptor effects of the 5-fluoro substituent [1][2]. Even close analogs such as 5-fluoro-2-methylindole (XLogP3 2.1, zero rotatable bonds) and ethyl 5-fluoroindole-2-carboxylate (XLogP3 3.3, three rotatable bonds, three HBA) deviate substantially in key drug-design parameters [3]. The quantitative evidence below demonstrates that these differences are measurable and can impact solubility, permeability, conformational pre-organization, and synthetic tractability—factors that directly influence the selection of a building block for a specific medicinal chemistry campaign.

Quantitative Differentiation of 2-Ethyl-5-fluoro-1H-indole from Closest Analogs: Head-to-Head Physicochemical and Property-Based Comparisons


Computed Lipophilicity (XLogP3): Optimized logP Window Between 5-Fluoroindole and 2-Ethylindole

2-Ethyl-5-fluoro-1H-indole exhibits a computed XLogP3 of 2.6, which falls between 5-fluoroindole (XLogP3 2.4) and 2-ethylindole (XLogP3 3.0) [1][2][3]. The 0.2 logP unit increase relative to 5-fluoroindole reflects the lipophilic contribution of the 2-ethyl group, while the 0.4 logP unit decrease relative to 2-ethylindole reflects the polarizing effect of the 5-fluoro substituent. This intermediate value positions the compound within the optimal lipophilicity range (logP 1–3) recommended for fragment-based and lead-like screening libraries, balancing aqueous solubility with passive membrane permeability.

Lipophilicity Drug-likeness Permeability

Rotatable Bond Count: Defined Conformational Flexibility vs Rigid Analogs

2-Ethyl-5-fluoro-1H-indole possesses exactly one rotatable bond (the C2–ethyl C–C bond), in contrast to 5-fluoroindole and 5-fluoro-2-methylindole, both of which have zero rotatable bonds [1][2]. This single degree of rotational freedom introduces a modest entropic penalty upon target binding that is absent in the fully rigid analogs, while avoiding the excessive flexibility of ethyl 5-fluoroindole-2-carboxylate, which has three rotatable bonds [3]. The one-rotatable-bond profile is consistent with fragment-like lead matter where some conformational adaptability is desired without incurring a large entropic cost.

Conformational entropy Molecular recognition Ligand pre-organization

Hydrogen-Bond Acceptor Count: Monofunctional HBA Profile vs Non-Fluorinated and Polyfunctional Analogs

2-Ethyl-5-fluoro-1H-indole has exactly one hydrogen-bond acceptor (the 5-fluoro substituent), whereas the non-fluorinated analog 2-ethylindole has zero HBA, and the ester derivative ethyl 5-fluoroindole-2-carboxylate has three HBA [1][2]. The presence of a single, strategically placed fluorine atom introduces a weak, polarized HBA site that can participate in orthogonal multipolar interactions (e.g., C–F···H–N, C–F···C=O) without the strong, geometry-dependent hydrogen bonds of carbonyl or alkoxy acceptors [3]. This monofunctional HBA profile is valuable when a subtle electronic effect is desired without introducing additional pharmacophoric features that could complicate SAR interpretation.

Hydrogen bonding Solubility Target engagement

Molecular Weight and Lead-Likeness: 163 Da Sweet Spot vs Higher-MW Ester and Lower-MW Unsubstituted Indoles

At 163.19 g/mol, 2-ethyl-5-fluoro-1H-indole occupies a molecular-weight window that is heavier than the unsubstituted 5-fluoroindole (135.14 g/mol) and lighter than the commonly used ester intermediate ethyl 5-fluoroindole-2-carboxylate (207.20 g/mol) [1][2]. This mass positions the compound within the 'fragment-plus' or 'lead-like' space (MW 150–350), where the additional 28 Da contributed by the ethyl group relative to 5-fluoroindole adds sufficient steric bulk and lipophilicity to serve as a more advanced starting point for lead optimization, without exceeding the MW ceiling of typical fragment libraries [3].

Fragment-based drug discovery Lead-likeness Molecular complexity

Boiling Point Differential: Facile Distillation-Based Purification vs High-Boiling Ester Analogs

The predicted boiling point of 2-ethyl-5-fluoro-1H-indole is 285.8±20.0 °C at 760 mmHg, which is approximately 60 °C lower than that of ethyl 5-fluoroindole-2-carboxylate (345.9±22.0 °C) . This lower boiling point, combined with a flash point of 126.7±21.8 °C, makes the compound amenable to purification by short-path or fractional distillation under reduced pressure, a practical advantage for medicinal chemistry laboratories that require milligram-to-gram quantities of high-purity building blocks without resorting to chromatographic methods .

Purification Scale-up Volatility

High-Value Application Scenarios for 2-Ethyl-5-fluoro-1H-indole Based on Quantitative Evidence


Fragment-Based Lead Generation Requiring Balanced Lipophilicity Without Ester Liability

In fragment screening campaigns where XLogP3 between 2.0 and 3.0 is desired to maintain aqueous solubility while enabling passive permeability, 2-ethyl-5-fluoro-1H-indole (XLogP3 2.6, MW 163) offers an attractive alternative to both the more polar 5-fluoroindole (XLogP3 2.4, no alkyl extension) and the ester-based analog ethyl 5-fluoroindole-2-carboxylate (XLogP3 3.3, three HBA, three rotatable bonds), which introduces esterase-labile functionality that can confound cellular assay results [1]. The single fluorine atom provides a weak HBA for crystallographic detection and electrostatic steering without the risks associated with hydrolyzable groups.

Parallel Synthesis of 3-Substituted Indole Libraries via Electrophilic or Metal-Catalyzed C3 Functionalization

The C3 position of 2-ethyl-5-fluoro-1H-indole remains unsubstituted and available for regioselective functionalization (e.g., Vilsmeier formylation, Mannich reaction, or Pd-catalyzed direct C–H arylation), while the 2-ethyl group provides steric differentiation from the more compact 5-fluoro-2-methylindole (zero rotatable bonds, MW 149) [2]. The moderate boiling point (~286 °C) and flash point (~127 °C) facilitate solvent removal and purification of reaction products by distillation, a notable advantage over higher-boiling ester intermediates during library production .

Physicochemical Property Optimization in Lead Series Where Fluorine Walk and Alkyl Scan Data Are Required

When a medicinal chemistry program requires systematic exploration of the C2 alkyl substituent (methyl → ethyl → propyl) in the presence of a fixed 5-fluoro group, the availability of 2-ethyl-5-fluoro-1H-indole fills a critical gap between the commercially common 5-fluoro-2-methylindole (XLogP3 2.1, zero rotatable bonds) and the less accessible 2-propyl analog [1]. The incremental increase of one methylene unit relative to the 2-methyl analog raises XLogP3 by 0.5 log units and introduces one rotatable bond, providing a measurable step in lipophilicity and conformational freedom that can be correlated with biological activity in SAR tables.

Synthesis of Fluorinated Tryptamine and Tryptophan Derivatives for Neuropharmacology Research

2-Ethyl-5-fluoro-1H-indole can serve as a direct precursor to 2-ethyl-5-fluorotryptamine and related 3-(aminoethyl)indole derivatives through established C3 functionalization and subsequent reduction protocols, as demonstrated for structurally analogous 5-fluoroindole substrates [1]. The ethyl group at C2 provides a defined steric parameter that is absent in simple 5-fluoroindole, enabling the exploration of substituent effects on serotonin receptor subtype selectivity and monoamine transporter affinity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-ethyl-5-fluoro-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.